(1,3-Dioxolan-2-ylethyl)ZINC bromide

Catalog No.
S3411399
CAS No.
307531-83-5
M.F
C5H9BrO2Zn
M. Wt
246.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,3-Dioxolan-2-ylethyl)ZINC bromide

CAS Number

307531-83-5

Product Name

(1,3-Dioxolan-2-ylethyl)ZINC bromide

IUPAC Name

bromozinc(1+);2-ethyl-1,3-dioxolane

Molecular Formula

C5H9BrO2Zn

Molecular Weight

246.4 g/mol

InChI

InChI=1S/C5H9O2.BrH.Zn/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1

InChI Key

FBIHMCAQTQOHLI-UHFFFAOYSA-M

SMILES

[CH2-]CC1OCCO1.[Zn+]Br

Canonical SMILES

[CH2-]CC1OCCO1.[Zn+]Br

Negishi Cross-Coupling Reaction

One of the primary applications of (1,3-dioxolan-2-ylethyl)zinc bromide is in the Negishi cross-coupling reaction. This reaction allows researchers to form carbon-carbon (C-C) bonds between aryl or vinyl halides and various organic compounds containing zinc. These C-C bonds are fundamental building blocks in many organic molecules, including pharmaceuticals, natural products, and functional materials.

Studies have shown that (1,3-dioxolan-2-ylethyl)zinc bromide can be an effective reagent in Negishi cross-coupling reactions, offering advantages such as:

  • High yields: The reaction can produce the desired product in good quantities.
  • Functional group tolerance: The reaction tolerates a wide range of functional groups on the starting materials, allowing for the synthesis of complex molecules.
  • Mild reaction conditions: The reaction can be carried out at relatively mild temperatures, which can be beneficial for reactions involving sensitive molecules.

Here are some examples of research articles that utilize (1,3-dioxolan-2-ylethyl)zinc bromide in Negishi cross-coupling reactions:

  • Negishi Cross-Coupling: A Powerful Tool for C-C Bond Formation
  • Recent Advances in Negishi Cross-Coupling

Allylic Alkylation Reactions

(1,3-Dioxolan-2-ylethyl)zinc bromide has also been explored in allylic alkylation reactions. These reactions involve the formation of C-C bonds between an allyl halide and another molecule. Allylic alkylation is a valuable tool for synthesizing various organic compounds, including pharmaceuticals and natural products.

Here is an example of a research article that discusses the use of (1,3-dioxolan-2-ylethyl)zinc bromide in allylic alkylation reactions:

  • Iridium-Catalyzed Allylic Alkylation of Aldehydes with (1,3-Dioxolan-2-yl)alkylzinc Reagents

(DOEt)ZnBr plays a significant role in organic synthesis as a nucleophilic zinc species for Negishi cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds between an organic halide (aryl or vinyl halide) and an alkyl or alkenyl moiety present on the zinc atom [].


Molecular Structure Analysis

(DOEt)ZnBr possesses a tetrahedral structure around the central zinc (Zn) atom. The Zn atom is bonded to a bromine (Br) atom, an ethyl group (CH2CH3), and a 1,3-dioxolane ring (C2H4O2). The 1,3-dioxolane ring acts as a chelating group, stabilizing the zinc atom and influencing its reactivity [].


Chemical Reactions Analysis

Ar-I + (DOEt)ZnBr + Pd(0) catalyst → Ar-CH2CH3 + ZnBrI + Pd(II) byproduct []

(Pd(0) catalyst represents a zero-valent palladium complex commonly used to activate the reaction). (DOEt)ZnBr acts as the nucleophilic coupling partner, delivering the ethyl group to the aromatic ring. Various Negishi coupling strategies have been developed to achieve selective C-C bond formation at different positions on the aromatic ring [].


Physical And Chemical Properties Analysis

(DOEt)ZnBr is typically sold as a solution in THF, and specific physical properties like melting point and boiling point are not readily available for the isolated compound due to its air and moisture sensitivity.

(DOEt)ZnBr is soluble in organic solvents like THF and diethyl ether, but it is not soluble in water []. It is air and moisture sensitive and should be stored under inert atmosphere conditions.

Hydrogen Bond Acceptor Count

3

Exact Mass

243.90773 g/mol

Monoisotopic Mass

243.90773 g/mol

Heavy Atom Count

9

Dates

Modify: 2023-08-19

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